

# Cross-resistance analysis of Quinofumelin with existing fungicides

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Compound of Interest					
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# Quinofumelin: A Novel Fungicide Circumventing Cross-Resistance

A deep dive into the cross-resistance profile of **Quinofumelin** reveals its potential as a powerful tool in the ongoing battle against fungicide resistance. Due to its unique mode of action, **Quinofumelin** demonstrates a lack of cross-resistance with major existing fungicide classes, offering an effective solution for managing resistant fungal pathogens.

Developed by Mitsui Chemicals Agro, Inc., **Quinofumelin** is a novel quinoline fungicide that has shown significant efficacy against a range of plant pathogens, including Sclerotinia sclerotiorum, Fusarium graminearum, rice blast, and gray mold.[1][2][3] Extensive research has confirmed that its distinct mechanism of action sets it apart from other fungicides, mitigating the risk of cross-resistance.[1][3][4][5]

## **A Unique Mode of Action**

**Quinofumelin**'s strength lies in its novel target: the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.[4][6][7][8] By inhibiting DHODH, **Quinofumelin** effectively blocks the synthesis of pyrimidines, which are essential for fungal growth and development.[9] This mode of action is classified under FRAC Group 52.[6] This mechanism is distinct from all other modern selective fungicides, which is the primary reason for the absence of cross-resistance.[4][10]



### No Cross-Resistance with Existing Fungicides

Studies have consistently demonstrated that **Quinofumelin** does not exhibit cross-resistance with fungicides that have different modes of action. This has been experimentally verified against several key fungicide classes.

One study on Sclerotinia sclerotiorum explicitly showed no cross-resistance between **Quinofumelin** and carbendazim (a benzimidazole), dimethachlone (a dicarboximide), and boscalid (a succinate dehydrogenase inhibitor).[1] Isolates of S. sclerotiorum resistant to these fungicides were found to be sensitive to **Quinofumelin**, with similar EC50 values to the wild-type sensitive isolates.[1] This indicates that the resistance mechanisms developed by the fungi against these other fungicides do not confer resistance to **Quinofumelin**.

The table below, compiled from a study on Sclerotinia sclerotiorum, illustrates the lack of cross-resistance. The EC50 values for **Quinofumelin** remain consistently low across isolates, regardless of their resistance to other fungicides.

Table 1: Cross-resistance analysis of **Quinofumelin** with other fungicides against Sclerotinia sclerotiorum



Isolate	Fungicide Resistance Phenotype	Quinofumel in EC50 (μg/ml)	Carbendazi m EC50 (µg/ml)	Dimethachl one EC50 (µg/ml)	Boscalid EC50 (µg/ml)
DTSs19036	Sensitive	0.0019	0.21	0.06	0.11
DTSs19045	Sensitive	0.0021	0.25	0.05	0.13
DTSs19052	Sensitive	0.0018	0.23	0.07	0.12
DTSs19061	Carbendazim -resistant	0.0023	>100	0.06	0.14
DTSs19068	Carbendazim -resistant	0.0025	>100	0.05	0.13
DTSs19073	Carbendazim -resistant	0.0022	>100	0.07	0.15
DTSs19088	Dimethachlon e-resistant	0.0017	0.24	>50	0.12
DTSs19092	Dimethachlon e-resistant	0.0019	0.26	>50	0.11
DTSs19105	Dimethachlon e-resistant	0.0020	0.22	>50	0.14
DTSs19116	Boscalid- resistant	0.0024	0.23	0.06	>25
DTSs19121	Boscalid- resistant	0.0026	0.25	0.05	>25
DTSs19134	Boscalid- resistant	0.0021	0.21	0.07	>25

Data sourced from a study on Sclerotinia sclerotiorum.[1]

# **Experimental Protocols**

The assessment of cross-resistance involves a series of well-defined experimental procedures.



## **EC50 Determination (Mycelial Growth Inhibition Assay)**

The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of mycelial growth, are determined to quantify the sensitivity of fungal isolates.

- Isolate Preparation: Fungal isolates, including both wild-type (sensitive) and resistant strains, are cultured on a suitable medium like potato dextrose agar (PDA).
- Fungicide Plates: A stock solution of the fungicide is prepared and serially diluted. These
  dilutions are then added to the molten PDA to create plates with a range of fungicide
  concentrations.
- Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of actively
  growing fungal colonies and placed at the center of the fungicide-amended and control (no
  fungicide) PDA plates.
- Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 3 days).
- Measurement and Calculation: The diameter of the fungal colonies is measured. The
  percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values
  are then determined by probit analysis or by regressing the inhibition percentage against the
  logarithm of the fungicide concentration.[2]

#### **In Vivo Efficacy Tests**

To assess the performance of the fungicide in a more realistic setting, in vivo tests are conducted on plant tissues. These tests can evaluate the protective, curative, and translaminar activities of the fungicide.

- Protective Activity: The fungicide is applied to the plant tissue before inoculation with the fungal pathogen.
- Curative Activity: The fungicide is applied after the plant tissue has been inoculated with the fungal pathogen.

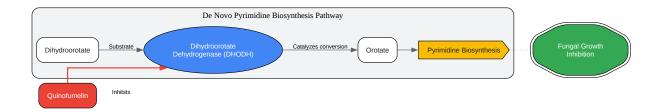


• Translaminar Activity: The fungicide is applied to one side of a leaf, and its ability to control the pathogen on the other, untreated side is assessed.

The general workflow for these tests involves treating plant parts (e.g., detached leaves or coleoptiles) with the fungicide, inoculating them with the pathogen, incubating them under conditions favorable for disease development, and then assessing the disease severity or control efficacy.[1][2]

## **Visualizing the Pathways and Processes**

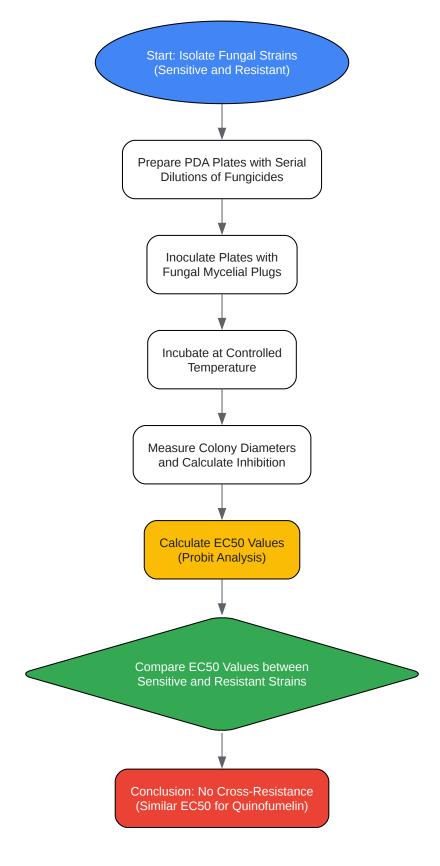
To better understand the concepts discussed, the following diagrams illustrate **Quinofumelin**'s mechanism of action and the experimental workflow for cross-resistance analysis.



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Caption: Mechanism of action of Quinofumelin.





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Caption: Experimental workflow for cross-resistance analysis.



#### Conclusion

The available data strongly supports the conclusion that **Quinofumelin** possesses a unique mode of action that prevents cross-resistance with existing fungicide classes. This makes it a valuable component in fungicide resistance management programs. By integrating **Quinofumelin** into spray programs, researchers and growers can more effectively control a broad spectrum of fungal diseases, including those caused by pathogens that have developed resistance to other fungicides.[1] The development of fungicides with novel target sites, such as **Quinofumelin**, is crucial for sustainable agriculture and ensuring global food security.[9]

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